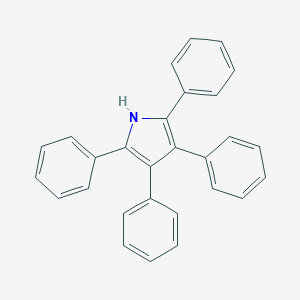

2,3,4,5-Tetraphenylpyrrole

Description

Properties

IUPAC Name |

2,3,4,5-tetraphenyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21N/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)29-27(25)23-17-9-3-10-18-23/h1-20,29H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZVMRGFNUNABR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062941 | |

| Record name | 1H-Pyrrole, 2,3,4,5-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3263-79-4 | |

| Record name | 2,3,4,5-Tetraphenyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3263-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003263794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230402 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole, 2,3,4,5-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole, 2,3,4,5-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-Tetraphenyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylpyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S647UTC2NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of the Pyrrole Scaffold

An In-depth Technical Guide to the Discovery and Synthesis of 2,3,4,5-Tetraphenylpyrrole

The pyrrole ring is a foundational five-membered aromatic heterocycle that serves as a privileged scaffold in chemistry and biology. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of vital biological molecules, including heme, chlorophyll, and vitamin B12. In the realm of synthetic chemistry, the pyrrole framework is integral to the development of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] Among its many derivatives, this compound stands out due to its high thermal stability, unique photophysical properties, and sterically hindered structure, making it a molecule of significant interest for researchers in materials science and drug development. This guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, physicochemical properties, and key applications.

Historical Context and Key Synthetic Developments

While the precise first synthesis of this compound is not prominently documented, its preparation is intrinsically linked to the development of classical pyrrole synthetic methodologies in the late 19th century. The most direct and enduring method for its synthesis is the Paal-Knorr synthesis , first reported independently by German chemists Carl Paal and Ludwig Knorr in 1884.[3][4] This reaction, involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, provided a straightforward and versatile route to substituted pyrroles and remains the most common method for preparing tetraphenylpyrrole.[5][6]

Another cornerstone method, the Hantzsch pyrrole synthesis , also developed around the same period, offers an alternative pathway through the reaction of a β-ketoester with an α-haloketone and ammonia.[7][8] While the Paal-Knorr method is more frequently cited for this specific tetra-aryl substituted pyrrole, the Hantzsch synthesis represents a powerful tool in the broader landscape of pyrrole chemistry.[1][9]

Core Synthetic Methodologies

The synthesis of this compound primarily relies on the cyclocondensation of a 1,4-dione precursor with a nitrogen source. The efficiency and practicality of the synthesis are therefore highly dependent on the accessibility of the starting diketone.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is the preeminent method for preparing this compound. It involves the reaction of 1,2,3,4-tetraphenylbutane-1,4-dione with a source of ammonia.[3][10]

Mechanism: The reaction proceeds via the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.[6][11] An acid catalyst is often used to accelerate the dehydration steps, though the reaction can proceed under neutral conditions.[5][6]

Caption: Paal-Knorr synthesis workflow for tetraphenylpyrrole.

Precursor Synthesis: From Benzoin to 1,2,3,4-Tetraphenylbutane-1,4-dione

The required 1,4-dione is not commonly available and must be synthesized. A reliable method starts from benzoin, which is first oxidized to benzil.

-

Step A: Oxidation of Benzoin to Benzil: Benzoin can be oxidized to benzil using various oxidizing agents, such as copper(II) acetate in the presence of ammonium nitrate.[12] This reaction is efficient and provides the direct precursor to the 1,4-dione.

-

Step B: Dimerization of Benzil Radical Anion: The 1,2,3,4-tetraphenylbutane-1,4-dione can be formed via a reductive coupling or self-condensation of a benzil derivative. For instance, the reaction of 2-bromo-2-phenylacetophenone (derived from bromination of 1,2-diphenylethanone) with zinc dust can yield the target 1,4-dione.[10]

Detailed Experimental Protocol (Paal-Knorr)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,2,3,4-tetraphenylbutane-1,4-dione (1.0 eq) and a significant molar excess of ammonium acetate (e.g., 10 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent. The use of ammonium acetate is advantageous as it serves as the ammonia source and the acetic acid produced can catalyze the reaction.[13]

-

Reflux: Heat the reaction mixture to reflux (typically around 120 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A solid precipitate of crude this compound will form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield the pure product.[10]

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a versatile multicomponent reaction for producing a wide variety of substituted pyrroles.[1][7] For tetraphenylpyrrole, this would conceptually involve the reaction of an α-haloketone (e.g., α-bromodesoxybenzoin), a β-ketoester, and ammonia.

General Mechanism: The synthesis begins with the formation of an enamine intermediate from the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes cyclization and dehydration to form the final pyrrole product.[7]

Caption: Generalized workflow of the Hantzsch pyrrole synthesis.

Applicability: While powerful, the Hantzsch synthesis can be less straightforward for producing symmetrically tetrasubstituted pyrroles like tetraphenylpyrrole compared to the Paal-Knorr method due to the potential for side reactions and the need for specifically substituted precursors.

Summary of Synthetic Routes

| Method | Precursors | Key Reagents | Conditions | Advantages/Disadvantages |

| Paal-Knorr | 1,4-Dicarbonyl compound (1,2,3,4-tetraphenylbutane-1,4-dione) | Ammonia or Ammonium Acetate | Reflux in acetic acid | Adv: High yield, direct, reliable.[5] Disadv: Requires synthesis of the 1,4-dione precursor.[11] |

| Hantzsch | α-Haloketone, β-Ketoester | Ammonia or Primary Amine | Basic or neutral conditions | Adv: High versatility for various substitutions.[7] Disadv: Less direct for this specific symmetric product; may require complex precursors. |

Physicochemical Properties and Characterization

This compound is a stable, crystalline solid with well-defined properties that facilitate its characterization.

| Property | Value | Reference |

| CAS Number | 3263-79-4 | [14][15] |

| Chemical Formula | C₂₈H₂₁N | [15] |

| Molecular Weight | 371.48 g/mol | [15] |

| Appearance | White to off-white crystalline powder | General observation |

| Melting Point | 212-214 °C | [10] |

| Solubility | Soluble in chloroform, THF, DMSO; sparingly soluble in ethanol; insoluble in water. | General chemical principles |

Spectroscopic Data:

-

¹H NMR (CDCl₃): The proton NMR spectrum is characterized by multiplets in the aromatic region (typically δ 6.9-7.3 ppm) corresponding to the twenty protons of the four phenyl rings, and a broad singlet for the N-H proton.[10]

-

¹³C NMR (CDCl₃): The carbon spectrum shows signals for the aromatic carbons and two distinct signals for the pyrrole ring carbons.[10]

-

IR Spectroscopy: Key vibrational bands include a peak around 3400-3450 cm⁻¹ for the N-H stretch and multiple peaks in the 1600-1400 cm⁻¹ region corresponding to aromatic C=C stretching.

Applications in Research and Development

The rigid, bulky, and π-conjugated structure of this compound makes it a valuable building block in several advanced scientific fields.

Caption: Major application areas for this compound.

Organic Electronics

Pyrrole-based compounds are well-known for their use in conductive polymers and organic semiconductors.[16] The tetraphenyl substitution enhances the stability of the pyrrole core and provides a large π-conjugated system.[17]

-

Organic Light-Emitting Diodes (OLEDs): Derivatives of tetraphenylpyrrole can be used as hole-transporting or emissive materials in OLED devices due to their electronic properties.[18]

-

Organic Field-Effect Transistors (OFETs): The ability to form ordered thin films and transport charge makes these compounds candidates for the active layer in OFETs.[19] Fusing the pyrrole core with other aromatic systems can further tune the HOMO/LUMO energy levels for optimized performance.[16]

Medicinal Chemistry

The pyrrole nucleus is a recognized pharmacophore found in numerous FDA-approved drugs.[20][21]

-

Scaffold for Kinase Inhibitors: Substituted pyrroles are key components of many tyrosine kinase inhibitors used in oncology (e.g., Sunitinib).[20] The tetraphenylpyrrole framework can serve as a starting point for designing novel inhibitors by functionalizing the phenyl rings or the nitrogen atom to achieve specific binding interactions.

-

Bioisostere: The pyrrole ring can act as a bioisostere for other chemical groups, helping to improve the pharmacokinetic properties of a drug candidate, such as lipophilicity and metabolic stability.[21]

Materials Science

-

Precursors to Polymers: Tetraphenylpyrrole can be functionalized and polymerized to create materials with high thermal stability and specific photochemical properties.[22] These polymers are investigated for applications as sensors, electroconductive materials, and components in organic solar cells.

Conclusion

This compound, a derivative accessible for over a century through foundational reactions like the Paal-Knorr synthesis, continues to be a molecule of high interest. Its synthesis is robust and well-understood, primarily relying on the cyclization of a 1,4-dione precursor. The compound's unique combination of steric bulk, thermal stability, and rich electronic character provides a versatile platform for innovation across organic electronics, medicinal chemistry, and materials science. For researchers and drug development professionals, tetraphenylpyrrole represents not just a stable chemical entity, but a powerful building block for creating the next generation of functional molecules and materials.

References

- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole

-

Paal–Knorr synthesis - Wikipedia. (URL: [Link])

- Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (URL: )

-

Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic Acid (2-diethylaminoethyl)amide, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial and Platelet-Derived Growth Factor Receptor Tyrosine Kinase - PubMed. (URL: [Link])

- Paal–Knorr synthesis - Grokipedia. (URL: )

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central. (URL: [Link])

-

Hantzsch pyrrole synthesis - Wikipedia. (URL: [Link])

- The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. (URL: )

-

Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications - Journal of Materials and Environmental Science. (URL: [Link])

-

Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris Publisher. (URL: [Link])

-

Pyrroles by the Hantzsch synthesis | Download Table - ResearchGate. (URL: [Link])

-

Pyrrole synthesis - Organic Chemistry Portal. (URL: [Link])

- US2658920A - Process for the manufacture of benzil - Google P

-

Medicinal Application of Benzopyrrole(part-02) #mscchemistrynotes @itschemistrytime#heterocyclic - YouTube. (URL: [Link])

-

This compound - Wikidata. (URL: [Link])

-

Exploring Pyrrolo-Phenanthrolines as Semiconductors for Potential Implementation in Organic Electronics - PMC. (URL: [Link])

-

Hantzsch Pyrrole Synthesis – Knowledge and References - Taylor & Francis. (URL: [Link])

-

Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC - NIH. (URL: [Link])

-

2,3,4,5-Tetramethylpyrrole | C8H13N | CID 70484 - PubChem. (URL: [Link])

-

Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applications. (URL: [Link])

-

The Hantzsch Pyrrole Synthesis | PDF | Chemistry - Scribd. (URL: [Link])

-

Pyrrole-based organic semiconducting materials for organic electronics applications. (URL: [Link])

-

An Update on the Synthesis of Pyrrolo[10][20]benzodiazepines - MDPI. (URL: [Link])

-

(PDF) Reactions of 2,5-di(2-thienyl)pyrroles - ResearchGate. (URL: [Link])

-

(PDF) Diketopyrrolopyrrole (DPP) functionalized tetrathienothiophene (TTA) small molecules for organic thin film transistors and photovoltaic cells - ResearchGate. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. scribd.com [scribd.com]

- 10. asianpubs.org [asianpubs.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. US2658920A - Process for the manufacture of benzil - Google Patents [patents.google.com]

- 13. echemcom.com [echemcom.com]

- 14. 2,3,4,5-TETRAPHENYL-1H-PYRROLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. This compound - Wikidata [wikidata.org]

- 16. utd-ir.tdl.org [utd-ir.tdl.org]

- 17. Pyrrole-based organic semiconducting materials for organic electronics applications - American Chemical Society [acs.digitellinc.com]

- 18. jmaterenvironsci.com [jmaterenvironsci.com]

- 19. Exploring Pyrrolo-Phenanthrolines as Semiconductors for Potential Implementation in Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. researchgate.net [researchgate.net]

Fundamental photophysical properties of tetraphenylpyrrole derivatives

An In-Depth Technical Guide to the Fundamental Photophysical Properties of Tetraphenylpyrrole Derivatives

Abstract: This technical guide provides a comprehensive exploration of the fundamental photophysical properties of tetraphenylpyrrole (TPP) and its derivatives. These molecules are distinguished by a unique propeller-like architecture which gives rise to fascinating photophysical phenomena, most notably Aggregation-Induced Emission (AIE). In stark contrast to conventional fluorophores that suffer from quenching in the solid state, TPP derivatives often exhibit enhanced luminescence upon aggregation. This document elucidates the core principles governing their interaction with light, from electronic absorption and excited-state dynamics to the structural factors that control their emissive properties. We delve into the primary mechanism of AIE—Restriction of Intramolecular Rotation (RIR)—and provide field-proven, step-by-step protocols for the precise characterization of these properties. Furthermore, this guide discusses the pivotal role of computational modeling in understanding their behavior and surveys their burgeoning applications in advanced materials and biotechnology, including Organic Light-Emitting Diodes (OLEDs) and fluorescent chemosensors.

Introduction to Tetraphenylpyrrole (TPP) Derivatives

Tetrapyrroles are a cornerstone class of compounds in chemistry and biology, forming the core of essential molecules like hemes and chlorophylls.[1] The synthetic derivative 2,3,4,5-tetraphenylpyrrole (TPP) introduces a significant structural evolution: four phenyl rings are attached to the central pyrrole core. This substitution creates a highly twisted, non-planar, propeller-shaped molecule. This steric hindrance prevents the extensive π-π stacking that typically leads to fluorescence quenching in the aggregated state of planar dyes.

This unique structural feature is the genesis of the most important photophysical characteristic of many TPP derivatives: Aggregation-Induced Emission (AIE) .[2] First identified by Tang and colleagues, the AIE phenomenon describes how molecules that are weakly or non-emissive in dilute solutions become highly luminescent upon aggregation in poor solvents or in the solid state.[3] This behavior is directly linked to the Restriction of Intramolecular Rotation (RIR), a mechanism that will be explored in detail.[3][4] Understanding the interplay between the molecular structure of TPP derivatives and their photophysical response is critical for harnessing their potential in next-generation optoelectronic devices, chemical sensors, and bioimaging probes.[2][5]

Core Photophysical Principles

The interaction of TPP derivatives with light is governed by a series of electronic and vibrational processes. These processes determine the ultimate fate of the absorbed photon energy, dictating whether it is re-emitted as light (fluorescence) or dissipated non-radiatively.

Electronic Absorption and Emission

Like most aromatic molecules, TPP derivatives absorb ultraviolet (UV) and visible light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or higher unoccupied orbitals. The absorption spectra are characterized by broad bands corresponding to π-π* transitions within the conjugated system.

Following excitation, the molecule rapidly relaxes vibrationally to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state (S₀) by emitting a photon. This radiative decay is known as fluorescence . Due to energy loss during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes Shift .

Excited-State Dynamics: The Jablonski Diagram

The competing de-excitation pathways from the excited state are best visualized using a Jablonski diagram. For AIE-active TPP derivatives, the key distinction is the high probability of non-radiative decay in solution, which is suppressed in the aggregate state.

Caption: Jablonski diagram for a TPP derivative. In solution, the non-radiative internal conversion pathway via intramolecular rotation is dominant.

Quantum Yield and Lifetime

Two key parameters quantify the efficiency and dynamics of fluorescence:

-

Fluorescence Quantum Yield (Φ_F) : This is the ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process. For AIEgens, Φ_F is very low in solution but can increase dramatically in the aggregated state.

-

Fluorescence Lifetime (τ_F) : This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the molecule in a specific environment.

The quantum yield is related to the rate constants of the different decay processes: Φ_F = k_f / (k_f + k_nr) where k_f is the rate of fluorescence and k_nr is the sum of all non-radiative decay rates (k_ic + k_isc). For AIEgens in solution, k_nr is very large, leading to a low Φ_F.

Structure-Property Relationships: The Origin of AIE

The photophysical behavior of TPP derivatives is exquisitely sensitive to their chemical structure and local environment.

The Mechanism of Aggregation-Induced Emission (AIE)

The hallmark of TPP and its derivatives is AIE. The underlying cause is the Restriction of Intramolecular Rotation (RIR) .[2][3]

-

In Dilute Solution: The multiple phenyl rings attached to the pyrrole core are free to undergo low-frequency rotational and vibrational motions. These motions act as efficient non-radiative decay channels, allowing the excited-state energy to be dissipated as heat. Consequently, the molecule is weakly or non-emissive.

-

In the Aggregated State: When the molecules are forced to aggregate (e.g., by adding a poor solvent like water to a solution in THF, or in the solid state), their physical proximity and steric hindrance lock the phenyl rings in place.[6] This physical constraint blocks the rotational and vibrational motions, effectively shutting down the primary non-radiative decay pathway.[4] With the non-radiative channel deactivated, the excited state is forced to decay via the radiative channel, leading to a dramatic "turn-on" of fluorescence.[7]

Caption: The Restriction of Intramolecular Rotation (RIR) mechanism for AIE.

Solvent Effects (Solvatochromism)

Solvatochromism describes the change in absorption or emission color of a dye in response to the polarity of its solvent environment.[7] For TPP derivatives that possess a degree of intramolecular charge transfer (ICT) character in their excited state, changing solvent polarity can have a pronounced effect. In polar solvents, the charge-separated excited state is stabilized more than the ground state, typically leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum.[8] This property can be exploited to create probes for local microenvironment polarity.

Experimental Characterization Protocols

Accurate characterization of photophysical properties requires rigorous experimental procedures. The following protocols are designed to ensure data integrity and reproducibility.

Workflow for Photophysical Characterization

Caption: Standard workflow for characterizing TPP derivative photophysics.

Protocol: Steady-State UV-Vis and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λ_abs and λ_em).

Methodology:

-

Preparation: Prepare a dilute solution of the TPP derivative in a spectroscopic-grade solvent (e.g., THF, Dichloromethane) in a 1 cm path length quartz cuvette. A typical concentration is 1 x 10⁻⁵ M.

-

UV-Vis Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-700 nm).

-

Identify the wavelength of maximum absorbance, λ_abs,max.

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength (λ_ex) to the determined λ_abs,max.

-

Scan the emission monochromator over a range starting ~10-20 nm above λ_ex to capture the entire fluorescence profile.

-

Identify the wavelength of maximum fluorescence intensity, λ_em,max.

-

Protocol: Relative Fluorescence Quantum Yield (Φ_F) Determination

Causality: This method compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.[9] By ensuring both sample and standard absorb the same number of photons (by having identical absorbance at the excitation wavelength), the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[8]

Methodology:

-

Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap with the sample. For blue-green emitters, quinine sulfate in 0.5 M H₂SO₄ (Φ_F = 0.546) is common.[10] For other ranges, 5,10,15,20-tetraphenylporphyrin (TPP) in DMF (Φ_F = 0.11) can be used.[11]

-

Solution Preparation:

-

Prepare a series of five concentrations for both the test sample and the standard in the same solvent (if possible).

-

Crucial: The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 in a 1 cm cuvette. This is a self-validating step to prevent inner-filter effects, where emitted light is reabsorbed by other molecules in the solution, which would artificially lower the measured intensity.[9]

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution under identical instrument settings (excitation wavelength, slit widths).

-

Integrate the area under the emission curve for each spectrum.

-

-

Calculation:

-

For both the sample and standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear, confirming the absence of inner-filter effects.

-

Determine the gradient (Grad) of the straight line for both the test sample (Grad_X) and the standard (Grad_ST).

-

Calculate the quantum yield of the sample (Φ_X) using the following equation:[9] Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) where Φ_ST is the quantum yield of the standard, and η_X and η_ST are the refractive indices of the sample and standard solvents, respectively. If the same solvent is used, the refractive index term cancels out.

-

Computational Modeling Insights

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the electronic structure and photophysical properties of TPP derivatives.[1]

-

DFT: Used to optimize the ground-state geometry and calculate the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is a good first approximation of the first electronic transition energy.[5]

-

TD-DFT: Used to calculate the energies of excited states and the oscillator strengths of transitions. This allows for the theoretical prediction of the UV-Vis absorption spectrum, which can be compared directly with experimental results to validate the computational model.[1][12]

These calculations help rationalize observed properties, such as how different substituents will affect the absorption wavelength or how the molecular geometry influences non-radiative decay pathways.

Applications Driven by Photophysics

The unique AIE properties of TPP derivatives make them highly valuable materials for a range of applications.

Data Presentation: Photophysical Properties of a Representative TPP Derivative

| Property | In Dilute Solution (e.g., DMF) | In Aggregate State (e.g., DMF/Water 1:9) | Causality / Implication |

| Fluorescence | Very Weak / "Off" | Strong / "Turn-on" | AIE property due to RIR mechanism.[13] |

| Quantum Yield (Φ_F) | Low (< 0.01) | High (e.g., > 0.3) | Non-radiative decay dominates in solution; radiative decay dominates in aggregate. |

| λ_em,max | ~480-500 nm (typical) | ~520-540 nm (typical) | Red-shift upon aggregation can indicate formation of J-aggregates or changes in conformation.[13] |

| Application | - | OLED emitters, biosensors, solid-state lighting.[5][14] | High solid-state efficiency is ideal for device fabrication.[5] |

Note: Specific values are illustrative and depend on the exact molecular structure and aggregation conditions. A TPE-functionalized pyrrolo[3,2-b]pyrrole derivative showed a fluorescence peak at 532 nm in a 90% water/DMF mixture, with an intensity ~30 times higher than in pure DMF.[13]

Organic Light-Emitting Diodes (OLEDs)

The primary challenge for many organic emitters is aggregation-caused quenching (ACQ) in the solid-state thin films used in OLEDs. AIE-active TPP derivatives inherently overcome this problem, exhibiting high solid-state luminescence efficiency.[5] This makes them excellent candidates for the emissive layer in OLED devices, promising higher brightness and efficiency.[15]

Fluorescent Sensors and Probes

The "turn-on" fluorescence nature of AIE can be harnessed for chemical sensing. A TPP derivative can be functionalized with a receptor group that binds to a specific analyte (e.g., a metal ion). In the absence of the analyte, the molecule is in a non-emissive state. Upon binding, a conformational change or aggregation can be induced, restricting intramolecular rotation and turning on a strong fluorescence signal. This provides a high signal-to-noise ratio for detection.

-

Example: Triphenylpyrrole derivatives functionalized with carboxylic acid groups have been developed as highly sensitive and selective "turn-on" fluorescent sensors for Al³⁺ ions in aqueous solutions.

-

Example: Pentaphenylpyrrole has been used for the ultrasensitive detection of the explosive 2,4,6-trinitrophenol (TNP).[14]

Conclusion and Future Outlook

Tetraphenylpyrrole derivatives represent a fascinating class of fluorophores whose properties are dictated by their unique, propeller-like three-dimensional structure. Their signature characteristic, Aggregation-Induced Emission, transforms a long-standing problem in fluorescence—aggregation-caused quenching—into a powerful tool. The Restriction of Intramolecular Rotation mechanism provides a clear and robust design principle for creating highly efficient solid-state emitters. The continued synthesis of novel TPP derivatives with tailored electronic properties and functional groups will undoubtedly expand their application in high-performance OLEDs, sensitive environmental and biological sensors, and advanced imaging agents. Future research will likely focus on tuning emission colors into the near-infrared for deep-tissue imaging and developing multi-stimuli responsive materials where the fluorescence can be controlled by light, heat, and mechanical force.

References

-

Aggregation-Induced Emission Enhancement of Aryl-Substituted Pyrrole Derivatives. The Journal of Physical Chemistry B. [Link]

-

Electronic Absorption Spectra of Tetrapyrrole-Based Pigments via TD-DFT: A Reduced Orbital Space Study. PubMed. [Link]

-

Aggregation-Induced Emission Active Materials. Encyclopedia.pub. [Link]

-

Aggregation induced emission (AIE) characteristics and main working mechanism for AIE: Restriction of intramolecular rotation. Journal of Research in Chemistry. [Link]

-

Aggregation-induced emission: phenomenon, mechanism and applications. Chemical Communications. [Link]

-

Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection. MDPI. [Link]

-

Mechanoresponsive Material of AIE-Active 1,4-Dihydropyrrolo[3,2-b]pyrrole Luminophores Bearing Tetraphenylethylene Group with Rewritable Data Storage. National Institutes of Health. [Link]

-

Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. Journal of Materials and Environmental Science. [Link]

-

Water Fraction Dependence of the Aggregation Behavior of Hydrophobic Fluorescent Solutes in Water–Tetrahydrofuran. National Institutes of Health. [Link]

-

Aggregation-induced emission enhancement of aryl-substituted pyrrole derivatives. PubMed. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

-

Supporting Information for: Cationic Gallium(III) and Zinc(II) Phthalocyanines as Efficient Photosensitizers for Photodynamic Therapy. The Royal Society of Chemistry. [Link]

-

UV-VIS and fluorescence spectra of meso-tetraphenylporphyrin and meso-tetrakis-(4-methoxyphenyl) porphyrin in THF and THF-water systems. The influence of pH. ResearchGate. [Link]

-

Relative Quantum Yield. Edinburgh Instruments. [Link]

-

Structural chemistry and environment- dependent fluorescence of a tetratopic pyrrolo[3,2-b]pyrrole ligand. University of Southampton. [Link]

-

Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs. MDPI. [Link]

-

A novel pyrene-based fluorescent probe for Al3+ detection. PubMed. [Link]

-

Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications. Journal of Materials Chemistry C. [Link]

-

Study on the Electrochemiluminescence of Pentaphenylpyrrole in the Aqueous Phase Based on Structure-Regulated Strategy. PubMed. [Link]

-

Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative. MDPI. [Link]

-

Electronic spectroscopy, photophysical properties, and emission quenching studies of an oxidatively robust perfluorinated platinum porphyrin. PolyU Scholars Hub. [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. MDPI. [Link]

-

A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science. [Link]

-

Enhanced performance of solution processed OLED devices based on PFO induced TADF emission layers. Nanjing Tech University. [Link]

-

Aggregation-induced emission and applications of aryl-substituted pyrrole derivatives. Institute for Molecular Science. [Link]

-

A biologically inspired fluorescent probe with enhanced sensing performance for detection of Al3+ based on metal replacement strategy. Scilit. [Link]

-

Photophysical properties and photodynamic activity in vivo of some tetrapyrroles. PubMed. [Link]

-

Chiral Pentaphenylpyrrole Derivatives with Aggregation-Induced Emission Enhancement and AggregationInduced Circular Dichroism. E3S Web of Conferences. [Link]

-

Synthesis, crystal structure, aggregation-induced emission (AIE) and electroluminescence properties of a novel emitting material based on pyrrolo[3,2-b]pyrrole. RSC Publishing. [Link]

-

TDDFT Investigation of the Raman and Resonant Raman Spectra of Fluorescent Protein Chromophore Models. PubMed. [Link]

-

Tetrazole and Oxadiazole Derivatives as Thermally Activated Delayed Fluorescence Emitters. ResearchGate. [Link]

-

New Pyrrolo[3,2-b]pyrrole Derivatives with Multiple-Acceptor Substitution: Efficient Fluorescent Emission and Near-Infrared Two-Photon Absorption. Sci-Hub. [Link]

-

Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. PubMed Central. [Link]

-

Aggregation-induced enhanced emission (AIEE), pH sensing and selective detection of sulfuric acid of novel imidazole-based surrogates made via microwave-assisted synthesis. RSC Publishing. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Aggregation-induced emission: phenomenon, mechanism and applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemistryjournal.net [chemistryjournal.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Water Fraction Dependence of the Aggregation Behavior of Hydrophobic Fluorescent Solutes in Water–Tetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. edinst.com [edinst.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Mechanoresponsive Material of AIE-Active 1,4-Dihydropyrrolo[3,2-b]pyrrole Luminophores Bearing Tetraphenylethylene Group with Rewritable Data Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Study on the Electrochemiluminescence of Pentaphenylpyrrole in the Aqueous Phase Based on Structure-Regulated Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Aggregation-Induced Emission Mechanism in Tetraphenylpyrrole

This guide provides a comprehensive exploration of the Aggregation-Induced Emission (AIE) phenomenon as exemplified by tetraphenylpyrrole (TPP). It is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of the principles and experimental methodologies associated with this class of luminogens. We will delve into the core mechanisms, experimental workflows for characterization, and the causality behind these scientific choices, moving beyond a mere recitation of facts to offer field-proven insights.

The Paradigm Shift from Quenching to Emission: An Introduction to AIE

For decades, the utility of many organic luminophores in the solid state or at high concentrations was severely limited by a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][2] In essence, as fluorescent molecules come into close proximity, strong intermolecular π-π stacking interactions form non-emissive excimers or exciplexes, which provide efficient non-radiative pathways for the decay of excited-state energy. This often results in a significant decrease or complete loss of fluorescence, a major obstacle for applications requiring solid-state emitters, such as organic light-emitting diodes (OLEDs).[3]

In 2001, a paradigm-shifting discovery was made by Professor Ben Zhong Tang and his colleagues, who observed that a class of propeller-shaped molecules, such as siloles, were non-emissive in dilute solutions but became highly luminescent upon aggregation.[1][3] This counterintuitive phenomenon was termed Aggregation-Induced Emission (AIE). AIE luminogens (AIEgens) have since revolutionized the fields of materials science, bio-imaging, and chemical sensing by turning a long-standing problem into a powerful tool.[3][4][5] Tetraphenylpyrrole (TPP) and its derivatives stand as archetypal examples of AIEgens, exhibiting robust emission in the aggregated state.

Tetraphenylpyrrole: A Quintessential AIEgen

The molecular architecture of tetraphenylpyrrole is central to its AIE characteristics. It consists of a central pyrrole ring with four peripheral phenyl rings. This structure is inherently non-planar, with the phenyl rings twisted out of the plane of the pyrrole core, creating a propeller-like conformation.[6][7] This steric hindrance prevents the close π-π stacking that typically leads to ACQ in planar aromatic molecules.[6] Instead of quenching, the aggregation of TPP molecules activates a bright emissive state.

The Core Mechanism: Unraveling the Role of Restricted Intramolecular Motion (RIM)

The prevailing mechanism explaining the AIE phenomenon in TPP and many other AIEgens is the Restriction of Intramolecular Motion (RIM).[6][8][9] RIM encompasses the suppression of various non-radiative decay pathways that are active in the dissolved state but become dormant in the aggregated state. The two primary components of RIM are the Restriction of Intramolecular Rotation (RIR) and the Restriction of Intramolecular Vibration (RIV).[8][10]

Restriction of Intramolecular Rotation (RIR): The Dominant Driving Force

In a dilute solution, the peripheral phenyl rings of the TPP molecule can undergo low-frequency rotational and torsional motions.[6][11] When the molecule is photoexcited, these dynamic rotations act as efficient non-radiative channels, allowing the excited-state energy to be dissipated as heat.[1][8][11] This rapid energy dissipation quenches the fluorescence, rendering the TPP solution non-emissive.

Upon aggregation, for instance, by adding a poor solvent to a TPP solution, the molecules are physically constrained by their neighbors. This physical packing and potential intermolecular interactions (like C-H···π interactions) effectively lock the phenyl rings in place, restricting their ability to rotate.[1][8] With the non-radiative decay pathways blocked, the excited-state energy is channeled into a radiative decay pathway, resulting in strong photoluminescence.[1][11] Ultrafast spectroscopic studies have provided direct evidence for this mechanism, showing that the restriction of these rotational motions occurs on the picosecond timescale.[11]

Caption: RIR mechanism in TPP in solution versus aggregated state.

Restriction of Intramolecular Vibration (RIV)

While RIR is often the primary mechanism, the restriction of intramolecular vibrations also contributes to the AIE effect.[8][10] In addition to rotations, molecular backbones can undergo various vibrational motions. These vibrations can also serve as pathways for non-radiative energy dissipation. In the aggregated state, the close packing and intermolecular interactions dampen these vibrational modes, further closing off non-radiative decay channels and enhancing fluorescence efficiency.[8]

Experimental Workflows for the Investigation of AIE in Tetraphenylpyrrole

A systematic experimental approach is crucial to validate and quantify the AIE characteristics of TPP and its derivatives. The following protocols are designed to be self-validating, where the results from each step logically support the next.

Synthesis of Tetraphenylpyrrole Derivatives

The synthesis of TPP derivatives is often achieved through straightforward and high-yielding reactions. A common and efficient method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For TPP itself, this typically involves the reaction of 1,2,3,4-tetraphenyl-1,4-butanedione with an amine source. This synthetic accessibility allows for the straightforward creation of a library of derivatives with tailored properties.[7]

Inducing and Characterizing Aggregation: The Solvent-Mixture Method

The most common method to study AIE is by inducing aggregation through the addition of a "poor" solvent to a solution of the AIEgen in a "good" solvent.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of the TPP derivative in a good solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), at a concentration of approximately 1 mM. TPP derivatives are typically highly soluble in these solvents.

-

Solvent Titration: In a series of cuvettes, add a fixed volume of the stock solution. Then, add increasing volumes of a poor solvent, such as water or hexane, to achieve a range of solvent fractions (e.g., 0% to 90% water in THF). Ensure thorough mixing.

-

Rationale: As the fraction of the poor solvent increases, the solubility of the TPP derivative decreases, forcing the molecules to aggregate to minimize their contact with the unfavorable solvent environment.[6]

-

Aggregation Characterization:

-

Dynamic Light Scattering (DLS): Use DLS to measure the hydrodynamic radius of the formed nano-aggregates at different solvent fractions. This provides quantitative data on the onset and evolution of aggregation.

-

Scanning/Transmission Electron Microscopy (SEM/TEM): To visualize the morphology of the aggregates, drop-cast a sample from a high-water-fraction mixture onto a grid, allow the solvent to evaporate, and image the resulting structures.

-

Caption: A typical workflow for studying the AIE properties of TPP.

Photophysical Characterization

UV-Vis and Photoluminescence (PL) Spectroscopy Protocol:

-

Sample Preparation: Use the series of solvent mixtures prepared in the previous step.

-

UV-Vis Absorption: Record the absorption spectra for each sample. Typically, the absorption profile will not change dramatically, although scattering effects (a rising baseline at shorter wavelengths) may become apparent at high poor-solvent fractions, indicating the presence of aggregates.

-

Photoluminescence Measurement: Excite the samples at their absorption maximum (λ_abs) and record the emission spectra. A classic AIE signature is the observation of very weak or no emission in the pure solvent (e.g., THF) and a dramatic increase in fluorescence intensity as the water fraction increases, often peaking around 90% water content.[6][12]

Fluorescence Quantum Yield (Φ_F) Measurement:

The fluorescence quantum yield is a critical parameter for quantifying the AIE effect. It is typically measured using a relative method with a known standard.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the TPP derivative (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

-

Absorbance Matching: Prepare solutions of the TPP derivative (in both pure THF and a 90% water/THF mixture) and the standard, ensuring their absorbance at the excitation wavelength is low (< 0.1) to avoid inner filter effects.

-

Data Acquisition: Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all samples.

-

Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' refer to the sample and reference, respectively.

-

A large increase in Φ_F from the dissolved to the aggregated state provides definitive proof of the AIE phenomenon.

| State | Typical Solvent | Intramolecular Motion | Fluorescence Intensity | Quantum Yield (Φ_F) |

| Dissolved | Pure THF | Active Rotation/Vibration | Very Low / None | < 0.01 |

| Aggregated | 90% Water in THF | Restricted Rotation/Vibration | Very High | > 0.5 (can approach 1.0) |

| Table 1: Typical Photophysical Properties of TPP in Dissolved vs. Aggregated States. |

The Role of Computational Modeling

Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide invaluable insights that complement experimental findings.[13]

-

Ground State Geometry: DFT calculations can optimize the ground-state geometry of a TPP molecule, confirming the non-planar, propeller-like structure.

-

Excited State Dynamics: TD-DFT can be used to model the potential energy surfaces of the excited state. These calculations can reveal the presence of conical intersections or low-energy pathways accessible through phenyl ring rotation in the isolated molecule, which correspond to non-radiative decay channels.[9] In a simulated aggregated state (e.g., using a QM/MM approach), these pathways can be shown to have a much higher energy barrier, supporting the RIR mechanism.

Advanced Mechanistic Considerations in TPP Derivatives

While RIM is the central mechanism, the rich chemistry of TPP allows for the integration of other photophysical processes through molecular engineering.

-

Twisted Intramolecular Charge Transfer (TICT): By introducing electron-donating and electron-accepting groups to the TPP scaffold, it is possible to design molecules that exhibit both AIE and TICT characteristics. In such systems, the emission properties can become highly sensitive to solvent polarity.[7]

-

Excited-State Intramolecular Proton Transfer (ESIPT): Incorporating a proton donor and acceptor pair into the TPP structure can lead to ESIPT, a process that results in a large Stokes shift.[14][15][16] When combined with AIE, this can produce materials with strong solid-state emission and minimal self-reabsorption, which is highly desirable for applications like OLEDs.[17]

Conclusion and Future Outlook

The aggregation-induced emission mechanism in tetraphenylpyrrole is a prime example of how controlling molecular motion at the aggregate level can unlock remarkable photophysical properties. The core principle of Restriction of Intramolecular Motion, dominated by the RIR of the peripheral phenyl rings, provides a robust framework for understanding and designing new functional materials. The experimental workflows detailed herein—from synthesis and aggregation induction to comprehensive photophysical and computational analysis—offer a validated pathway for researchers to explore this fascinating class of molecules.

The future of TPP-based AIEgens lies in the rational design of increasingly sophisticated structures for specific applications, from next-generation displays and lighting to highly sensitive theranostic agents for disease detection and treatment.[3][5] A deep understanding of the fundamental AIE mechanism remains the cornerstone upon which these future innovations will be built.

References

-

New pyrrolo[3,2-b]pyrroles with AIE characteristics for detection of dichloromethane and chloroform | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis, crystal structure, aggregation-induced emission (AIE) and electroluminescence properties of a novel emitting material based on pyrrolo[3,2-b]pyrrole. (n.d.). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Macrocycles and cages based on tetraphenylethylene with aggregation-induced emission effect. (2018). Chemical Society Reviews, 47(14), 5329-5361. [Link]

-

Mechanoresponsive Material of AIE-Active 1,4-Dihydropyrrolo[3,2-b]pyrrole Luminophores Bearing Tetraphenylethylene Group with Rewritable Data Storage. (2018). Molecules, 23(12), 3289. [Link]

-

(PDF) Synthesis and Functionalizations of Tetrapyrrole Derivatives. (1995). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Ultrafast restricted intramolecular rotation in molecules with aggregation induced emission. (2021). The Journal of Chemical Physics, 154(15), 154301. [Link]

-

Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. (2018). Chemical Science, 9(24), 5483-5491. [Link]

-

Theoretical perspective of the excited state intramolecular proton transfer for a compound with aggregation induced emission in the solid phase. (2020). RSC Advances, 10(45), 26946-26953. [Link]

-

Tetraphenylethene-functionalized diketopyrrolopyrrole solid state emissive molecules: enhanced emission in the solid state and as a fluorescent probe for cyanide detection. (2016). RSC Advances, 6(75), 71195-71202. [Link]

-

Solvent Effects on Fluorescence Emission. (n.d.). Evident Scientific. Retrieved January 15, 2026, from [Link]

-

Solvent Effects on the Structure and Spectroscopy of the Emitting States of 1-Phenylpyrrole. (2011). The Journal of Physical Chemistry B, 115(26), 8557-8566. [Link]

-

Synthesis and photophysical properties of N-fused tetraphenylporphyrin derivatives: near-infrared organic dye of[10]annulenic compounds. (2010). The Journal of Organic Chemistry, 75(24), 8637-8649. [Link]

-

Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications. (2021). Molecules, 26(11), 3229. [Link]

-

Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications. (2022). Molecules, 27(19), 6649. [Link]

-

Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy. (2018). Chemical Science, 9(24), 5483-5491. [Link]

-

Restriction of Intramolecular Motion(RIM): Investigating AIE Mechanism from Experimental and Theoretical Studies. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Excited State Intramolecular Proton Transfer Plus Aggregation-Induced Emission-Based Diketopyrrolopyrrole Luminogen: Photophysical Properties and Simultaneously Discriminative Detection of Trace Water in Three Organic Solvents. (2019). Analytical Chemistry, 91(7), 4486-4493. [Link]

-

Aggregation-induced emission materials based on restriction of intramolecular vibration. (2023). ChemRxiv. [Link]

-

Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (2021). ACS Omega, 6(45), 30513-30524. [Link]

-

Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications. (2024). International Journal of Molecular Sciences, 25(3), 1773. [Link]

-

An excited-state intramolecular proton transfer (ESIPT)-based aggregation-induced emission active probe and its Cu(II) complex for fluorescence detection of cysteine | Request PDF. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

- Aggregation induced emission (AIE) characteristics and main working mechanism for AIE: Restriction of intramolecular rotation. (2017). Journal of Research in Chemistry, 1(1), 1-6.

-

Effects of different solvents on ultraviolet absorption and fluorescence intensity of 2,4-dichlorophenol, 2,4,6-trichlorophenol and Pentachlorophenol. (2021). Journal of Physics: Conference Series, 2011(1), 012103. [Link]

-

Tetraphenylethene -functionalized diketopyrrolopyrrole solid state emissive molecules. (2016). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection. (2024). Biosensors, 14(1), 32. [Link]

-

Effects of solvent polarity and solvent viscosity on the fluorescent properties of molecular rotors and related probes. (2005). Bioorganic Chemistry, 33(6), 415-425. [Link]

-

Excited-state intramolecular proton-transfer solid-state fluorophores with aggregation-induced emission as efficient emitters for electroluminescent devices. (2023). CrystEngComm, 25(44), 6299-6307. [Link]

-

Mechanistic connotations of restriction of intramolecular motions (RIM). (2022). National Science Review, 9(10), nwac133. [Link]

-

Lanthanide-tetrapyrrole complexes: synthesis, redox chemistry, photophysical properties, and photonic applications. (2021). Chemical Society Reviews, 50(21), 12065-12102. [Link]

-

Solid‐State Absorption, Luminescence, and Singlet Fission of Furanyl‐Substituted Diketopyrrolopyrroles with Different π‐Stacking Arrangements. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Structural chemistry and environment-dependent fluorescence of a tetratopic pyrrolo[3,2-b]pyrrole ligand. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

2,5-bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole (AAPP) AIEgens: tunable RIR and TICT characteristics and their multifunctional applications. (2017). Materials Chemistry Frontiers, 1(10), 2095-2102. [Link]

-

Conjugated Aggregation-Induced Fluorescent Materials for Biofluorescent Probes: A Review. (2022). Polymers, 14(19), 4197. [Link]

-

Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile. (2004). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. (2021). Molecules, 26(21), 6435. [Link]

-

Efficient red AIEgens based on tetraphenylethene: synthesis, structure, photoluminescence and electroluminescence. (2017). Journal of Materials Chemistry C, 5(28), 7115-7124. [Link]

-

Lanthanide-tetrapyrrole complexes: Synthesis, redox chemistry, photophysical properties, and photonic applications. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Tetraphenylethylenepyrrolo[3,2- b]pyrrole Hybrids as Solid-State Emitters: The Role of Substitution Pattern. (2018). Organic Letters, 20(11), 3183-3186. [Link]

Sources

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. Recent Advances in Aggregation-Induced Emission (AIE) Fluorescent Sensors for Biomolecule Detection [mdpi.com]

- 3. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocycles and cages based on tetraphenylethylene with aggregation-induced emission effect - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Tetraphenylethylene (TPE)-Based AIE Luminogens: Recent Advances in Bioimaging Applications [mdpi.com]

- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,5-bis(4-alkoxycarbonylphenyl)-1,4-diaryl-1,4-dihydropyrrolo[3,2-b]pyrrole (AAPP) AIEgens: tunable RIR and TICT characteristics and their multifunctional applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Mechanoresponsive Material of AIE-Active 1,4-Dihydropyrrolo[3,2-b]pyrrole Luminophores Bearing Tetraphenylethylene Group with Rewritable Data Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, crystal structure, aggregation-induced emission (AIE) and electroluminescence properties of a novel emitting material based on pyrrolo[3,2-b]pyrrole - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. Theoretical perspective of the excited state intramolecular proton transfer for a compound with aggregation induced emission in the solid phase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Excited-state intramolecular proton-transfer solid-state fluorophores with aggregation-induced emission as efficient emitters for electroluminescent devices - CrystEngComm (RSC Publishing) [pubs.rsc.org]

The Paal-Knorr Synthesis: A Technical Guide to Substituted Pyrroles for the Modern Chemist

Introduction: A Legacy of Innovation in Heterocyclic Chemistry

The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, embedded in the architecture of vital natural products, blockbuster pharmaceuticals, and advanced functional materials.[1][2][3] The enduring and elegant method for constructing this pivotal five-membered heterocycle is the Paal-Knorr synthesis. First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction has remained a stalwart in the synthetic chemist's toolkit for over a century.[4][5][6] Its fundamental transformation—the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine—offers a direct and generally high-yielding pathway to a diverse array of substituted pyrroles.[6][7][8]

This technical guide provides an in-depth exploration of the Paal-Knorr synthesis, tailored for researchers, scientists, and drug development professionals. We will dissect the intricacies of the reaction mechanism, navigate its scope and limitations, and illuminate the modern advancements that have transformed this classic reaction into a more versatile and sustainable tool for contemporary chemical synthesis.

The Core Reaction: Mechanism and Causality

The Paal-Knorr synthesis of pyrroles is a deceptively simple reaction on the surface, yet its mechanism involves a nuanced sequence of steps that have been the subject of detailed investigation.[5][8] The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments (pH < 3) can favor the formation of furan byproducts.[7] The addition of a weak acid, such as acetic acid, often serves to accelerate the reaction.[7]

The seminal work of Venkataraman Amarnath and his colleagues in the early 1990s provided critical insights into the reaction pathway, ruling out mechanisms involving a pre-formed enamine as the rate-determining step.[7][8] Their studies, which demonstrated that diastereomeric 3,4-disubstituted-2,5-hexanediones cyclize at different rates, pointed to a mechanism where the cyclization is the rate-determining step.[7]

The currently accepted mechanism proceeds as follows:

-

Hemiaminal Formation: The synthesis initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound. This forms a hemiaminal intermediate.[5][6]

-

Cyclization (Rate-Determining Step): The crucial ring-closing step involves an intramolecular attack of the nitrogen atom on the second carbonyl group.[6][8][9] This step is generally the slowest and therefore dictates the overall reaction rate.

-

Dehydration: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, then undergoes a two-step dehydration process to eliminate two molecules of water, ultimately leading to the formation of the aromatic pyrrole ring.[5][9]

Figure 1: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Scope, Limitations, and Strategic Considerations

The Paal-Knorr synthesis is lauded for its versatility. A wide range of substituents can be accommodated on both the dicarbonyl precursor and the amine, allowing for the creation of a diverse library of pyrrole derivatives.

| Substituent Position | Tolerated Groups |

| R1 (on Nitrogen) | H, alkyl, aryl, amino, hydroxyl[5] |

| R2, R5 | H, alkyl, aryl[5] |

| R3, R4 | H, alkyl, aryl, ester[5] |

Table 1: General Scope of Substituents in the Paal-Knorr Pyrrole Synthesis.

Despite its broad applicability, the classical Paal-Knorr synthesis is not without its limitations:

-

Availability of 1,4-Dicarbonyls: The primary limitation has historically been the accessibility of the 1,4-dicarbonyl starting materials.[5][9]

-

Harsh Reaction Conditions: Traditional protocols often required prolonged heating in acidic media, which could lead to the degradation of sensitive functional groups.[5][8][10][11]

-

Formation of Byproducts: Under strongly acidic conditions, the competing Paal-Knorr furan synthesis can become a significant side reaction.[7]

Modern Advancements: Greener and More Efficient Protocols

In recent years, significant efforts have been directed towards overcoming the limitations of the classical Paal-Knorr synthesis, with a focus on developing milder, more efficient, and environmentally benign methodologies.[8][11]

Catalyst Development:

-

Brønsted and Lewis Acids: A variety of Brønsted and Lewis acids have been employed to catalyze the reaction under milder conditions.[8] Examples include p-toluenesulfonic acid (p-TsOH), and metal triflates.

-

Heterogeneous Catalysts: The use of solid acid catalysts, such as silica-supported sulfuric acid, offers advantages in terms of ease of separation and catalyst recyclability.[8] These reactions can often be run under solvent-free conditions.[8]

Innovative Reaction Media and Conditions:

-

Water as a Solvent: Demonstrating the principles of green chemistry, water has been successfully used as a solvent for the Paal-Knorr synthesis, often in the presence of a catalyst like iron(III) chloride.[12]

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the reaction, leading to shorter reaction times and often improved yields.[8][9]

-

Ionic Liquids: Ionic liquids have been explored as alternative solvents, in some cases allowing the reaction to proceed at room temperature without the need for an additional catalyst.[9][13]

Figure 2: Decision workflow for selecting a Paal-Knorr synthesis protocol.

Experimental Protocol: Synthesis of N-Benzyl-2,5-dimethylpyrrole

This protocol provides a representative example of a modern, efficient Paal-Knorr synthesis.

Materials:

-

2,5-Hexanedione

-

Benzylamine

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1 equivalent), benzylamine (1 equivalent), and a catalytic amount of p-TsOH·H₂O (0.05 equivalents) in toluene.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Characterization: Confirm the identity and purity of the N-benzyl-2,5-dimethylpyrrole product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Role of Pyrroles in Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[3][14] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal pharmacophore for interacting with biological targets.[15][16] Notable examples of pyrrole-containing drugs include the blockbuster cholesterol-lowering agent atorvastatin, the anti-inflammatory drug ketorolac, and the multi-kinase inhibitor sunitinib used in cancer therapy.[3] The Paal-Knorr synthesis, with its modern advancements, provides a powerful and adaptable platform for the synthesis of novel pyrrole derivatives in the quest for new therapeutic agents.[2][15]

Conclusion

The Paal-Knorr synthesis has evolved from a classical name reaction to a highly versatile and adaptable tool for modern organic synthesis. Its ability to efficiently construct the medicinally important pyrrole ring from readily available precursors ensures its continued relevance in both academic research and industrial drug development. By understanding the mechanistic underpinnings of this reaction and embracing the innovative methodologies that have enhanced its scope and sustainability, chemists can continue to leverage the Paal-Knorr synthesis to create the next generation of functional molecules.

References

- Paal–Knorr synthesis - Grokipedia.

-

Paal–Knorr synthesis - Wikipedia. Available from: [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available from: [Link]

-

(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. Available from: [Link]

-

Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. Available from: [Link]

-

Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. Available from: [Link]

-

SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW) Diana Tzankova1, Stanislava Vladimirova2, Lily Peikova1, Maya Georgieva1. Journal of Chemical Technology and Metallurgy. 2018;53(3):451-464. Available from: [Link]

-

Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central. Available from: [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles - Oriental Journal of Chemistry. Available from: [Link]

-

The Role of Pyrrole as a Pharmaceutical Intermediate. Available from: [Link]

-

Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Available from: [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available from: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. Available from: [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. Available from: [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. Available from: [Link]

-

A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. - ResearchGate. Available from: [Link]

-

Paal–Knorr synthesis of pyrroles: from conventional to green synthesis: Catalysis Reviews. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scitechnol.com [scitechnol.com]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Pyrrole synthesis [organic-chemistry.org]

- 13. journal.uctm.edu [journal.uctm.edu]

- 14. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

Foreword: Beyond the Synthesis – Unveiling Electronic Identity

An In-Depth Technical Guide to the Electrochemical Behavior of Novel Tetraphenylpyrrole Compounds

In the realm of advanced materials and medicinal chemistry, the synthesis of a novel compound is merely the prologue. The true narrative of its potential unfolds through the characterization of its fundamental properties. For heterocyclic scaffolds like tetraphenylpyrrole (TPP) and its derivatives, the electrochemical behavior is a critical chapter in this story. It dictates the molecule's ability to accept or donate electrons, a fundamental process governing its utility in everything from organic electronics to redox-active drug delivery systems.

This guide eschews a conventional, rigid format. Instead, it is structured to provide a logical and insightful journey into the electrochemical exploration of novel TPP compounds. We will move from foundational principles to a practical, field-proven experimental workflow, using a representative novel compound to illustrate key concepts. The focus is not just on the what but the why—the causal relationships that a seasoned researcher considers when designing and interpreting these critical experiments.

The Electrochemical Heart of Tetraphenylpyrroles